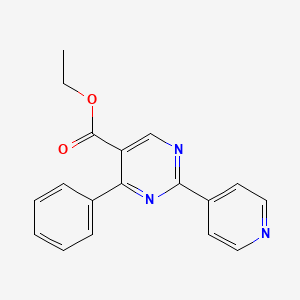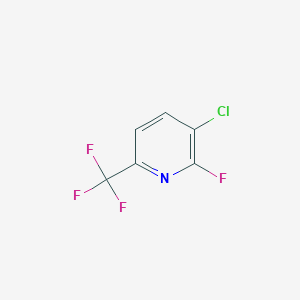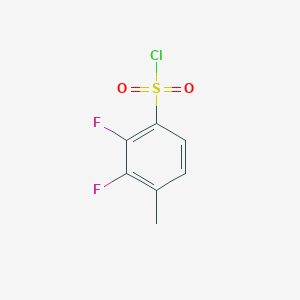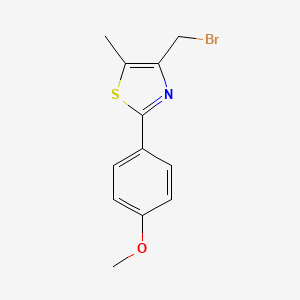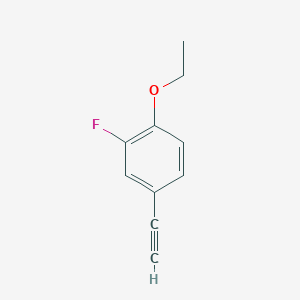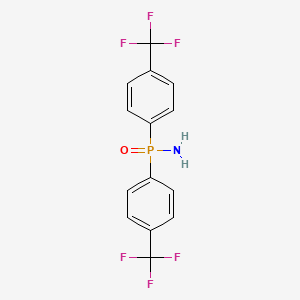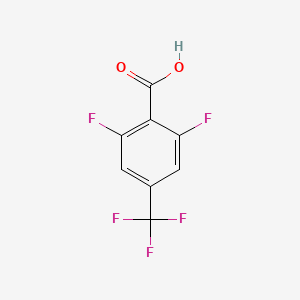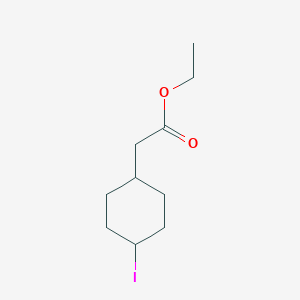
Ethyl 2-(4-iodocyclohexyl)acetate
概要
説明
Ethyl 2-(4-iodocyclohexyl)acetate is a chemical compound with the molecular formula C10H17IO2 and a molecular weight of 296.15 . It is used as a building block in various research applications .
Molecular Structure Analysis
The molecular structure of Ethyl 2-(4-iodocyclohexyl)acetate consists of an ethyl acetate moiety (CCOC(=O)) attached to a 4-iodocyclohexyl group (CC1CCC(I)CC1) .Physical And Chemical Properties Analysis
Ethyl 2-(4-iodocyclohexyl)acetate is a clear, colorless liquid . It should be stored at room temperature .科学的研究の応用
Synthesis and Chemical Reactions
Application in Beta-Amino Zinc Reagent Synthesis : Ethyl acetate is used in the synthesis of 4-Iodo-3-(2,2,2-trifluoro-acetylamino)-butyric acid methyl ester, indicating its utility in complex chemical synthesis processes (Jackson, Rilatt, & Murray, 2003).
In Microextraction and Chromatography : It assists in the microextraction of tetracyclines from water samples, enhancing extraction efficiencies in high-performance liquid chromatography (Du et al., 2014).
Suzuki Coupling Reactions : Ethyl acetate is used in green Suzuki coupling reactions, a process significant in the synthesis of pharmaceutical compounds, including those with anti-arthritic potential (Costa et al., 2012).
In Synthesizing Antimicrobial Agents : It serves as a crucial reagent in synthesizing novel coumarin derivatives with potential antimicrobial activities (Medimagh-Saidana et al., 2015).
Production of Ethyl Acetate via Microbial Processes : The microbial production of ethyl acetate, an environmentally friendly solvent, is explored in biotechnological research. This process is seen as a sustainable alternative to current production methods (Zhang et al., 2020).
Analytical and Environmental Chemistry
In Polymerization Processes : Ethyl acetate is used in controlled/living radical polymerization of vinyl acetate, enabling the synthesis of polymers with predetermined molecular weight and low polydispersity (Iovu & Matyjaszewski, 2003).
Environmental Solvent Applications : It is applied in alkene and alkyne oxidative cleavage reactions as an environmentally acceptable solvent (Griffith & Kwong, 2003).
In Mass Spectrometry Analysis : Ethyl acetate is investigated in the ionization and dissociation of isomers in mass spectrometry, providing insights into chemical reactions under strong laser pulses (Liu et al., 2009).
As an Acetyl Surrogate in Organic Synthesis : Ethyl acetate, in the presence of iodine, is used as an acetylating agent in the synthesis of various organic compounds, demonstrating its chemoselective properties (Basumatary & Bez, 2017).
Catalysis in Esterification Reactions : It plays a role in esterification reactions, as seen in the synthesis of ethyl acetate using sodium bisulfate as a catalyst (Yu-hong, 2005).
Safety And Hazards
特性
IUPAC Name |
ethyl 2-(4-iodocyclohexyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17IO2/c1-2-13-10(12)7-8-3-5-9(11)6-4-8/h8-9H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMWLMDGASBSEMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1CCC(CC1)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17IO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(4-iodocyclohexyl)acetate | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

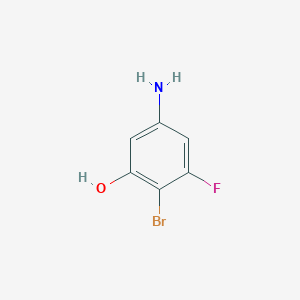


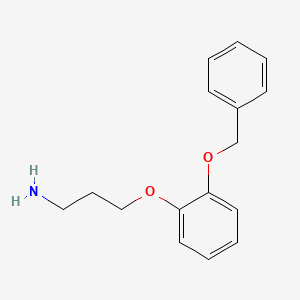
![6,7,8,9-Tetrahydro-[1,3]dioxolo[4,5-h]isoquinoline hydrochloride](/img/structure/B1405133.png)
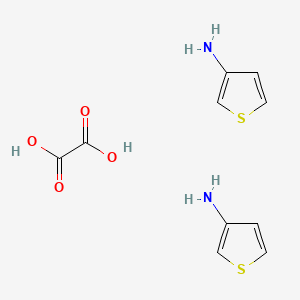
![(2-Methyl-4-oxo-1,4-dihydropyrimido[1,2-b]indazol-3-yl)acetic acid](/img/structure/B1405135.png)
